N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide -

N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

Catalog Number: EVT-5146352
CAS Number:
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    N-[2-[4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015): This compound, a 5-HT2 receptor antagonist, exhibits potent inhibitory effects on the contraction of pig coronary arteries induced by serotonin and α-methylserotonin. [, ] This suggests potential applications in cardiovascular research, particularly regarding serotonin-mediated vascular responses.

    4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582): This compound acts as an α4β1 integrin antagonist, exhibiting significant interindividual pharmacokinetic variability in beagles and rats due to albumin genetic polymorphisms. [, , , , ] This research highlights the importance of genetic factors in drug response and emphasizes the need for personalized medicine approaches.

    N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596): As an analog of the substituted benzamide clebopride, BRL 20596 exhibits potent central dopamine antagonist activity but lacks gastric stimulatory effects. [, ] This finding suggests its potential use in research related to dopamine-related disorders, providing insights into the different pharmacological profiles of benzamides and anilides.

    1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS): This compound acts as a highly selective antagonist for calcitonin gene-related peptide (CGRP) receptors, effectively alleviating migraine symptoms. [, , ] Research on BIBN4096BS has significantly advanced our understanding of CGRP receptor pharmacology and its role in migraine.

    n-phenylacetyl-l-prolylglycine ethyl ester (Noopept): This compound, administered intranasally, demonstrates neuroprotective effects in rat models of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. [, , ] These findings suggest potential applications in neurodegenerative disease research, highlighting the therapeutic potential of intranasal drug delivery.

    (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide (Compound 57): This compound acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A protein, exhibiting good oral bioavailability in rats. [] This research demonstrates its potential as a therapeutic agent for HCV infection, highlighting the importance of structure-activity relationship studies in drug discovery.

    3-(1-methyl-4-phenylacetyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamide (APHA): As a histone deacetylase (HDAC) inhibitor, APHA provides insights into the structure-function relationships of HDACs, essential enzymes involved in gene regulation. [, ] Understanding these relationships is crucial for developing novel therapies for various diseases, including cancer.

    4-((N′-2-methylphenyl)ureido)-phenylacetyl-leucine-aspartic acid-valine-proline (BIO1211): This compound, a highly specific α4β1 inhibitor, helps to study α4β1 integrin-ligand interactions on Jurkat cells under diverse conditions that affect the activation state of α4β1. []

Clebopride

  • Compound Description: Clebopride is a substituted benzamide clinically used for its stimulatory effects on gastric motility. It also exhibits potent central dopamine antagonist activity. [ [] ]
  • Relevance: Clebopride shares a similar core structure with N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide, both featuring a piperidine ring substituted with a carboxamide group. The key structural difference lies in the presence of a benzamide moiety in Clebopride, compared to the phenylacetyl group in N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide. This difference contributes to their distinct pharmacological profiles. [ [] ]

BRL 20596

  • Compound Description: BRL 20596 is an anilide analog of Clebopride, synthesized by reversing the amide bond. Unlike Clebopride, BRL 20596 lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. [ [] ]
  • Relevance: BRL 20596's structural relationship to N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide stems from the shared piperidine ring and carboxamide group. Similar to Clebopride, BRL 20596 differs from N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide by possessing an anilide moiety instead of the phenylacetyl group, resulting in different biological activities. [ [] ]

N-[5-[[[5-(1,1-Dimethylethyl)-2-Oxazolyl]Methyl]Thio]-2-Thiazolyl]-4-Piperidinecarboxamide (BMS-387032)

  • Compound Description: BMS-387032 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2/cycE) with demonstrated antitumor activity in mice. It acts as an ATP-competitive inhibitor, exhibiting selectivity for CDK2 over other kinases. [ [] ]
  • Relevance: BMS-387032 shares the core 4-piperidinecarboxamide moiety with N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide. The structural distinction arises from the presence of a complex thiazole-oxazole substituent on the piperidine nitrogen in BMS-387032, contrasting with the phenylacetyl and furylmethyl substituents in N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide. This difference in substitution patterns leads to distinct biological targets and activities. [ [] ]

AT-1015 (N-[2-[4-(5H-Dibenzo[a,d]Cyclohepten-5-Ylidene)Piperidino]Ethyl]-1-Formyl-4-Piperidinecarboxamide Monohydrochloride Monohydrate)

  • Compound Description: AT-1015 is a newly synthesized, potent, non-competitive 5-HT2 receptor antagonist. It demonstrates distinct inhibitory effects on the contraction and relaxation of porcine coronary arteries compared to other 5-HT2 antagonists like Ketanserin. [ [] ]
  • Relevance: AT-1015 exhibits structural similarity to N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide through the shared 4-piperidinecarboxamide core. The difference lies in the presence of a dibenzocycloheptene-linked piperidine substituent on the carboxamide nitrogen in AT-1015, contrasting with the phenylacetyl and furylmethyl substituents in N-(2-Furylmethyl)-1-(Phenylacetyl)-4-Piperidinecarboxamide. This structural variation contributes to their different pharmacological profiles and target receptors. [ [] ]

4-[1-[3-Chloro-4-[N'-(2-Methylphenyl)Ureido]Phenylacetyl]-(4S)-Fluoro-(2S)-Pyrrolidine-2-Yl]Methoxybenzoic Acid (D01-4582)

  • Compound Description: D01-4582 is an α4β1 integrin antagonist. Its pharmacokinetics show interindividual variability in beagles and rats, attributed to genetic polymorphisms in albumin that affect drug binding affinity. [ [, ] ]

Properties

Product Name

N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c22-18(13-15-5-2-1-3-6-15)21-10-8-16(9-11-21)19(23)20-14-17-7-4-12-24-17/h1-7,12,16H,8-11,13-14H2,(H,20,23)

InChI Key

TYPQMJMOORHXKV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.